molecular formula C18H15Cl2N3O B11952631 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11952631
M. Wt: 360.2 g/mol
InChI Key: GNVXXDVXLLRZHG-UHFFFAOYSA-N
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Description

The compound 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic molecule that belongs to the class of pyrazolone derivatives. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a pyrazolone core, and a methylideneamino linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-aminoantipyrine . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anti-inflammatory activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: can be compared with other similar compounds to highlight its uniqueness:

    4-{[(E)-(2-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with a single chlorine atom, leading to different chemical and biological properties.

    4-{[(E)-(2,4-difluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Contains fluorine atoms instead of chlorine, which can affect its reactivity and biological activity.

    4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Methoxy groups instead of chlorine, leading to different electronic and steric effects.

These comparisons help in understanding the unique features and potential advantages of This compound in various applications.

Properties

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H15Cl2N3O/c1-12-17(21-11-13-8-9-14(19)10-16(13)20)18(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

GNVXXDVXLLRZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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